molecular formula C9H10Cl2N2O2 B5818437 N-(3,4-dichlorophenyl)-N'-(2-hydroxyethyl)urea CAS No. 15145-34-3

N-(3,4-dichlorophenyl)-N'-(2-hydroxyethyl)urea

Cat. No. B5818437
CAS RN: 15145-34-3
M. Wt: 249.09 g/mol
InChI Key: PJIXSUQUIZCQMO-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-N'-(2-hydroxyethyl)urea, also known as DCPU, is a chemical compound that has been widely studied for its various applications in scientific research. It is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively researched. In

Scientific Research Applications

In Vitro Inhibition of Translation Initiation - Potential Anti-Cancer Agents

  • N,N'-diarylureas, including N-(3,4-dichlorophenyl)-N'-(2-hydroxyethyl)urea, have been identified as potent activators of the eIF2α kinase heme regulated inhibitor. These compounds can inhibit cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex. This property suggests their potential as leads for developing non-toxic, target-specific anti-cancer agents (Denoyelle et al., 2012).

Electro-Fenton Degradation of Antimicrobials

  • The compound has been studied in the degradation of antimicrobials like triclosan and triclocarban through electro-Fenton systems. These studies are important in understanding the environmental impact and breakdown of these antimicrobial agents (Sirés et al., 2007).

High-Pressure Liquid Chromatography Applications

  • High-pressure liquid chromatography has been employed to analyze N-3,4-dichlorophenyl-N'-hydroxyurea. This demonstrates the compound's relevance in analytical chemistry for separating and identifying chemical components (Makuch et al., 1977).

Bacterial Metabolism in Pesticide Degradation

  • Research has explored the role of bacterial metabolism, particularly urease-producing bacteria, in the degradation of urea derivatives, including N-(3,4-dichlorophenyl)-N'-(2-hydroxyethyl)urea. This is crucial for understanding the environmental fate of pesticides and their potential transformation into mutagens (Szarapińska-Kwaszewska & Mikucki, 1992).

Antimycobacterial Activity

  • Substituted urea derivatives, including 3,4-dichlorophenyl-ureas, have shown antimycobacterial activity against Mycobacterium tuberculosis. This suggests their potential application in developing new drugs for treating tuberculosis (Scozzafava et al., 2001).

Photodegradation and Hydrolysis in Water

  • Studies have investigated the photodegradation and hydrolysis of this compound in water, which is vital for understanding its environmental stability and breakdown processes (Gatidou & Iatrou, 2011).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2-hydroxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O2/c10-7-2-1-6(5-8(7)11)13-9(15)12-3-4-14/h1-2,5,14H,3-4H2,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIXSUQUIZCQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NCCO)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164786
Record name Urea, 1-(3,4-dichlorophenyl)-3-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15145-34-3
Record name Urea, 1-(3,4-dichlorophenyl)-3-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015145343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC164572
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164572
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, 1-(3,4-dichlorophenyl)-3-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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